tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
Overview
Description
Tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Molecules :
- The title compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, is an example of an all-cis trisubstituted pyrrolidin-2-one, demonstrating the complexity achievable in molecular synthesis (Weber, Ettmayer, Hübner, & Gstach, 1995).
Photoredox-Catalyzed Amination :
- A study reports a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for assembling a range of 3-aminochromones (Wang et al., 2022).
Synthesis of Carbamate Derivatives :
- tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, as new members of isostructural family of compounds, show interesting molecular interactions such as hydrogen and halogen bonds (Baillargeon et al., 2017).
Catalysis and Organic Reactions :
- The study of the regioselectivity in the synthesis of pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride shows the influence of reaction media and conditions on the final products (Martins et al., 2012).
- A process development study of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, demonstrates its scalability and efficiency (Li et al., 2012).
Medicinal Chemistry and Drug Synthesis :
- tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Synthetic Methodologies :
- The study on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of natural product jaspine B, illustrates complex synthetic methodologies (Tang et al., 2014).
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases , which suggests that “tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate” may interact with various enzymes, proteins, and other biomolecules in a stable manner.
Cellular Effects
Given its role in the synthesis of N-Boc-protected anilines , it may influence cell function by participating in the synthesis of various proteins and enzymes.
Molecular Mechanism
The molecular mechanism of “this compound” is largely related to its role in the protection of amines. The Boc group in the compound can be cleaved by mild acidolysis , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression through its role in the protection and deprotection of amines.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily degrade
Metabolic Pathways
Given its role in the synthesis of N-Boc-protected anilines , it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDVYKLAFQRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393792 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-83-5 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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